Home > Products > Screening Compounds P71821 > Angiopeptin (TFA)
Angiopeptin (TFA) -

Angiopeptin (TFA)

Catalog Number: EVT-8330160
CAS Number:
Molecular Formula: C58H73F6N11O14S2
Molecular Weight: 1326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Angiopeptin (TFA) falls under the category of peptide hormones and is classified based on its receptor activity. It specifically interacts with somatostatin receptors, which play crucial roles in various physiological processes, including inhibition of hormone secretion and modulation of neurotransmission.

Synthesis Analysis

The synthesis of Angiopeptin (TFA) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically includes:

  • Amino Acid Coupling: Utilizing coupling reagents to facilitate the formation of peptide bonds between amino acids.
  • Cleavage and Deprotection: Once the desired peptide sequence is achieved, it is cleaved from the resin and deprotected to yield the final product.
  • Purification: High-performance liquid chromatography is commonly employed to purify Angiopeptin (TFA) from by-products and unreacted materials.

Technical details regarding the specific conditions (e.g., temperature, solvents used) can vary based on the synthesis protocol but generally adhere to established practices in peptide chemistry.

Molecular Structure Analysis

The molecular structure of Angiopeptin (TFA) can be represented by its amino acid sequence, which is critical for its biological activity. The structure typically includes:

  • Peptide Backbone: Composed of a linear chain of amino acids.
  • Functional Groups: Various side chains that confer specific properties and interactions with somatostatin receptors.

Quantitative data such as molecular weight, solubility parameters, and spectral characteristics (e.g., NMR, mass spectrometry) are essential for confirming the identity and purity of Angiopeptin (TFA).

Chemical Reactions Analysis

Angiopeptin (TFA) undergoes several chemical reactions that are pertinent to its function as a receptor agonist. Key reactions include:

  • Binding Interactions: The interaction with somatostatin receptors leads to conformational changes that activate intracellular signaling pathways.
  • Inhibition of Adenylate Cyclase: Upon receptor activation, Angiopeptin (TFA) inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate in target cells .

These reactions are crucial for understanding how Angiopeptin (TFA) exerts its pharmacological effects.

Mechanism of Action

The mechanism of action for Angiopeptin (TFA) involves its binding to somatostatin receptors. This process can be described as follows:

  1. Receptor Binding: Angiopeptin (TFA) binds selectively to somatostatin receptor subtypes 2 and 5.
  2. Signal Transduction: This binding results in a cascade of intracellular events, primarily involving the inhibition of adenylate cyclase.
  3. Physiological Effects: The downstream effects include modulation of hormone release, reduction in cellular proliferation, and potential impacts on vascular function.

Data supporting these mechanisms often come from biochemical assays and cellular studies that demonstrate changes in signaling pathways upon treatment with Angiopeptin (TFA).

Physical and Chemical Properties Analysis

Angiopeptin (TFA) exhibits several physical and chemical properties relevant to its use in research:

  • Molecular Weight: Typically around 1,000 Daltons depending on the specific sequence.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH; thus, proper storage conditions are recommended.

Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess these properties quantitatively.

Applications

Angiopeptin (TFA) has several scientific applications primarily focused on cardiovascular research:

  • Coronary Atherosclerosis Research: Investigating its role in inhibiting processes related to plaque formation and inflammation within arterial walls .
  • Metabolic Studies: Exploring its effects on insulin secretion and glucose metabolism through receptor-mediated pathways.
  • Pharmacological Research: Serving as a tool compound for studying somatostatin receptor signaling pathways.
Introduction to Angiopeptin (TFA) in Biomedical Research

Historical Discovery and Classification as a Somatostatin Analog

The discovery of Angiopeptin (Trifluoroacetate) stems from concerted efforts in the mid-20th century to identify and characterize neuropeptides with therapeutic potential. Native somatostatin, a 14-amino acid peptide (SRIF-14) discovered in 1973 during investigations into growth hormone-releasing hormone (GHRH), was found to possess potent growth hormone (GH)-inhibiting properties but suffered from an extremely short plasma half-life (2-3 minutes), limiting its clinical utility [1]. This spurred systematic efforts to synthesize stable analogs. Researchers at Sandoz employed a structure-based approach, starting with a hexapeptide lead structure (Cys-Phe-DTrp-Lys-Thr-Cys) and elongating it to create octreotide (H-DPhe-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol), which demonstrated enhanced stability and in vivo GH-inhibiting potency compared to native somatostatin [1]. Angiopeptin emerged as part of this second generation of cyclic octapeptide somatostatin analogs, specifically engineered for improved metabolic stability and receptor selectivity. It was classified as a structural and functional analog of somatostatin-14, sharing the core disulfide-bridged cyclic structure but featuring optimized residues for enhanced pharmacokinetics and receptor interaction [3] [6]. Its development reflected a broader trend in peptide therapeutics: modifying natural hormones to overcome inherent limitations while retaining or enhancing biological activity.

Structural and Functional Relationship to Native Somatostatin Peptides

Angiopeptin (Trifluoroacetate), chemically defined as a cyclic octapeptide (sequence: H-{Nal}-Cys-Tyr-DTrp-Lys-Val-Cys-Thr-NH₂, where {Nal} denotes 3-(2-naphthyl)-D-alanine), shares the essential pharmacophore motif (Phe/DTrp-Lys-Thr) critical for somatostatin receptor binding but exhibits distinct structural modifications compared to the native 14-amino acid somatostatin (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) [3] [9]. Key modifications include:

  • Ring Size Reduction: Angiopeptin contains an 8-amino acid ring structure formed by a disulfide bridge between Cys² and Cys⁷, contrasting with the 14-amino acid ring (Cys³-Cys¹⁴) in somatostatin-14. This reduction significantly decreases conformational flexibility and enhances metabolic stability against proteolytic degradation [1] [9].
  • Amino Acid Substitutions: Incorporation of D-Trp⁴ mimics the spatial orientation of L-Trp⁸ in native somatostatin but confers resistance to enzymatic breakdown. The substitution of Phe¹ and Phe⁶/Phe¹¹ in somatostatin with {Nal}¹ and Val⁵, respectively, alters hydrophobicity and receptor interaction profiles. Specifically, {Nal} (2-naphthylalanine) provides a bulkier, more hydrophobic aromatic side chain compared to Phe, potentially enhancing interactions within hydrophobic receptor pockets [3] [6] [9].
  • C-Terminal Modification: The C-terminal threonine amide (-Thr-NH₂) in Angiopeptin replaces the C-terminal cysteine in somatostatin, further influencing stability and receptor affinity [3].

Table 1: Structural Comparison of Angiopeptin with Native Somatostatin-14 and Octreotide

FeatureSomatostatin-14OctreotideAngiopeptin (TFA)Functional Consequence
SequenceAGCKNFFWKTFTSCH-DPhe-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-olH-{Nal}-Cys-Tyr-DTrp-Lys-Val-Cys-Thr-NH₂Defines receptor binding specificity and stability
Ring Size (AA)14 (Cys³-Cys¹⁴)8 (Cys²-Cys⁷)8 (Cys²-Cys⁷)Reduced flexibility, increased stability in analogs
Key PharmacophorePhe⁷-Trp⁸-Lys⁹-Thr¹⁰Phe³-DTrp⁴-Lys⁵-Thr⁶Tyr³-DTrp⁴-Lys⁵-Val⁶Core binding motif; DTrp enhances stability
Critical Substitutions-DTrp⁴, DPhe¹, Thr⁷(ol){Nal}¹, DTrp⁴, Val⁵, Thr⁷(NH₂)Modulates receptor affinity profile (e.g., sst2/sst5) and stability
Disulfide BridgeYes (Cys³-Cys¹⁴)Yes (Cys²-Cys⁷)Yes (Cys²-Cys⁷)Stabilizes bioactive conformation
Half-life (Plasma)~2-3 minutes~90-120 minutesExtended vs. native (exact varies)Enables less frequent dosing in therapeutic applications

These structural alterations translate into distinct functional properties. Angiopeptin exhibits significantly enhanced plasma stability compared to somatostatin-14, primarily due to resistance to enzymatic cleavage conferred by the D-configured Trp and the N-terminal {Nal}, and the reduced ring size. Functionally, it retains the ability to inhibit growth hormone release and insulin-like growth factor-1 (IGF-1) production, core actions of somatostatin, but with a shifted receptor binding profile favoring somatostatin receptor subtype 2 (sst2) and somatostatin receptor subtype 5 (sst5) [3] [6]. The trifluoroacetate (TFA) salt form enhances solubility for research and potential formulation purposes.

Role in Receptor-Specific Signaling Pathways

Angiopeptin (Trifluoroacetate) exerts its biological effects primarily through selective interaction with somatostatin receptor subtypes, functioning as a partial agonist with differing intrinsic activity depending on the receptor subtype and cellular context. Binding studies reveal its highest affinity is for somatostatin receptor subtype 2 (sst2; IC₅₀ = 0.26 nM), with lower but significant affinity for somatostatin receptor subtype 5 (sst5; IC₅₀ = 6.92 nM) [3]. Its interaction with these receptors modulates several key signaling pathways:

  • Inhibition of Adenylate Cyclase & cAMP Pathway: Like somatostatin, Angiopeptin binding to sst2 and sst5 receptors activates inhibitory G-proteins (Gᵢ/Gₒ), leading to the inhibition of adenylate cyclase activity. This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, a primary mechanism mediating its inhibition of hormone secretion (e.g., GH, IGF-1) and potentially cell proliferation [3] [6].
  • Modulation of Ion Channels and Cellular Effectors: Activation of sst2/sst5 by Angiopeptin can regulate various ion channels (e.g., K⁺ channels, Ca²⁺ channels) and stimulate tyrosine phosphatases. These effects contribute to the inhibition of electrically excitable cells (like pituitary somatotrophs) and can influence cellular excitability and signaling cascades. Angiopeptin also stimulates extracellular acidification, indicative of altered cellular metabolism or ion flux [3].
  • Partial Agonism and Functional Selectivity: Crucially, Angiopeptin displays partial agonism rather than full agonism like the native hormone or octreotide. Its intrinsic activity varies significantly between receptor subtypes and species:
  • At the human sst2 receptor, Angiopeptin acts as a partial agonist inhibiting basic fibroblast growth factor (bFGF)-stimulated cell growth (e.g., ~45% inhibition at 100 nM in CHO-K1 cells expressing hsst2) [6].
  • At the human sst5 receptor, it exhibits negligible agonist activity but functions as a potent antagonist (pKB = 10.4) of somatostatin-induced anti-proliferative effects [6].
  • At the rat sst5 receptor, it paradoxically shows partial agonist activity (~58% inhibition of bFGF-stimulated growth at 100 nM) [6].This differential activity highlights the context-dependent nature of its signaling and potential limitations in translating findings across species.
  • Downstream Cellular Consequences: The receptor-mediated signaling translates into key biological actions:
  • Potent Inhibition of Hormone Secretion: Angiopeptin effectively suppresses the release of growth hormone from the pituitary and reduces hepatic production of insulin-like growth factor-1 [3].
  • Modulation of Cell Proliferation: Its anti-proliferative effects are complex and context-dependent. While it can directly inhibit growth factor (e.g., bFGF)-stimulated proliferation via partial sst2 agonism (especially in vascular smooth muscle cells - VSMCs), its antagonism at hsst5 could potentially counteract anti-proliferative signals in certain tumor types [6].
  • Anti-inflammatory Actions: Angiopeptin reduces leukocyte adhesion to both unstimulated and interleukin-1 beta (IL-1β)-activated endothelial cells. This effect is not mediated by changes in lymphocyte function-associated antigen-1 (LFA-1) expression but likely involves modulation of adhesion molecule affinity or the expression of other adhesion molecules, indicating a role in dampening inflammatory responses [7].

Table 2: Receptor Binding and Functional Activity Profile of Angiopeptin

Parametersst2 (Human)sst5 (Human)sst2 (Rat)sst5 (Rat)Notes
Binding Affinity (IC₅₀, nM)0.26 [3]6.92 [3]Similar to human (inferred)Similar to human (inferred)Measured in receptor binding assays
Inhibition of bFGF Proliferation (Agonism)Partial Agonist (~45% Max Inhibition) [6]No Agonist Activity [6]Partial Agonist [6]Partial Agonist (~58% Max Inhibition) [6]Max effect and potency depend on cell type
Antagonism of SomatostatinWeak or NonePotent Antagonist (pKB = 10.4) [6]Not reportedNot reportedExplains context-dependent effects
Primary Signaling Mechanism↓ Adenylate Cyclase, ↓ cAMP↓ Adenylate Cyclase, ↓ cAMP (when agonistic)↓ Adenylate Cyclase, ↓ cAMP↓ Adenylate Cyclase, ↓ cAMPCore pathway for secretory inhibition
Key Functional OutcomeInhibits GH/IGF-1 release, Partial anti-proliferationMay block anti-proliferation, Potential role in secretionInhibits VSMC proliferationInhibits VSMC proliferationFunctional effects vary by tissue and receptor density

Properties

Product Name

Angiopeptin (TFA)

IUPAC Name

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C58H73F6N11O14S2

Molecular Weight

1326.4 g/mol

InChI

InChI=1S/C54H71N11O10S2.2C2HF3O2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1

InChI Key

PLVCOVWXYIMTNV-XCNZXRHRSA-N

SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.